An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. In the absence of direct experimental data in publicly available literature, this document leverages foundational NMR principles and data from analogous chemical structures to present a robust, predictive framework for the complete ¹H and ¹³C NMR spectral assignment. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of structural elucidation using advanced NMR techniques. We will explore predicted chemical shifts, coupling patterns, and the strategic application of two-dimensional NMR experiments—including COSY, HSQC, HMBC, and NOESY—to achieve unambiguous structural confirmation.
Introduction: The Imperative for Structural Verification
The molecule 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane presents a unique combination of structural motifs: a sterically hindered quaternary carbon, a flexible cyclopentyl ring, an ether linkage, and a heavy-atom-substituted alkyl chain. Each of these features imparts distinct electronic and steric effects that are reflected in the NMR spectrum. Accurate structural verification is paramount in chemical research and drug development, as even minor ambiguities can have profound implications for a compound's reactivity, biological activity, and intellectual property standing.
This guide adopts a predictive-analytical approach, grounded in established NMR theory, to construct a detailed and scientifically rigorous interpretation of the expected NMR data for the title compound. By dissecting the molecule into its constituent fragments and analyzing their expected spectral contributions, we can build a complete and reliable picture of the final spectrum. This methodology not only serves as a practical guide for this specific molecule but also as an instructional template for tackling the structural elucidation of other novel chemical entities.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (Oxygen and Iodine) and the overall molecular geometry.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | -CH(CH₃)₂ | ~ 3.6 - 3.9 | Septet | 1H | Deshielded by the adjacent oxygen atom. The septet arises from coupling to the six equivalent protons of the two methyl groups. |
| b | -CH₂I | ~ 3.2 - 3.4 | Singlet | 2H | The strong deshielding effect of the electronegative iodine atom shifts this signal downfield. As there are no adjacent protons, it appears as a singlet.[1] |
| c | Cyclopentane -CH₂- (adjacent to Cq) | ~ 1.7 - 1.9 | Multiplet | 4H | Protons on the carbons adjacent to the quaternary center. These protons are diastereotopic and will likely show complex splitting patterns. |
| d | Cyclopentane -CH₂- (distant from Cq) | ~ 1.5 - 1.7 | Multiplet | 4H | Protons on the carbons beta to the quaternary center, generally appearing more upfield.[2][3] |
| e | -CH(CH₃)₂ | ~ 1.1 - 1.3 | Doublet | 6H | The six equivalent protons of the two methyl groups are coupled to the single methine proton, resulting in a doublet. |
Predicted ¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The chemical shifts are highly dependent on the hybridization and the electronic environment. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, and for identifying the quaternary carbon, which is not observed in DEPT-90 and DEPT-135 spectra.[4][5][6][7]
Table 2: Predicted ¹³C NMR and DEPT Assignments for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale |
| C1 | Quaternary Carbon (Cq) | ~ 80 - 90 | No Signal | No Signal | Deshielded due to being bonded to two electronegative atoms (O and C-CH₂I). Its quaternary nature is confirmed by its absence in DEPT spectra. |
| C2 | -C H(CH₃)₂ | ~ 68 - 75 | Positive | Positive | The methine carbon of the isopropoxy group, significantly deshielded by the oxygen atom. |
| C3 | Cyclopentane -C H₂- (adjacent to Cq) | ~ 35 - 45 | No Signal | Negative | The two equivalent methylene carbons of the cyclopentane ring adjacent to the quaternary center. |
| C4 | Cyclopentane -C H₂- (distant from Cq) | ~ 22 - 28 | No Signal | Negative | The two equivalent methylene carbons of the cyclopentane ring beta to the quaternary center.[8][9] |
| C5 | -CH(CH₃)₂ | ~ 21 - 25 | No Signal | Positive | The two equivalent methyl carbons of the isopropoxy group. |
| C6 | -CH₂I | ~ 5 - 15 | No Signal | Negative | The carbon atom bonded to iodine experiences a strong upfield shift due to the heavy atom effect, a characteristic feature for iodoalkanes.[10][11] |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides essential information, a suite of 2D NMR experiments is required for complete and unambiguous structural confirmation. The following outlines a logical workflow for the comprehensive analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment is the first step in mapping the proton coupling networks within the molecule.[12][13][14][15]
-
Expected Correlations:
-
A strong cross-peak will be observed between the isopropoxy methine proton (a ) and the two methyl group protons (e ).
-
Cross-peaks will be seen between the adjacent methylene protons of the cyclopentane ring (c and d ), helping to trace the connectivity within the ring.
-
The iodomethyl protons (b ) will not show any COSY correlations, confirming their isolation from other proton-bearing carbons.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning the carbon resonances.[16][17]
-
Expected Correlations:
-
Proton a will correlate with carbon C2 .
-
Proton b will correlate with carbon C6 .
-
The complex multiplets of protons c and d will correlate with their respective carbons C3 and C4 .
-
Proton e will correlate with carbon C5 .
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most critical for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for placing the various fragments together and, most importantly, for assigning the quaternary carbon.[18][19][20][21][22]
-
Key Expected Correlations for Structural Confirmation:
-
Iodomethyl Protons (b): A strong correlation from these protons to the quaternary carbon C1 is expected, definitively linking the iodomethyl group to the cyclopentane ring.
-
Isopropoxy Methine Proton (a): This proton should show a correlation to the quaternary carbon C1 , confirming the ether linkage at the C1 position. It will also show correlations to the isopropoxy methyl carbons (C5 ).
-
Cyclopentane Protons (c): The protons on the carbons adjacent to the quaternary center will show correlations to the quaternary carbon C1 , further solidifying the ring structure.
-
Isopropoxy Methyl Protons (e): These protons will show a key correlation to the isopropoxy methine carbon (C2 ).
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
A NOESY experiment provides information about the spatial proximity of protons, which is invaluable for confirming stereochemistry and conformational preferences.[23][24][25][26][27]
-
Expected Through-Space Correlations:
-
Correlations between the isopropoxy protons (a and e ) and the protons of the cyclopentane ring (c ) would be expected, confirming their proximity on the same side of the molecule.
-
A NOE between the iodomethyl protons (b ) and the adjacent cyclopentane protons (c ) would also be anticipated.
-
Experimental Protocols
To acquire high-quality data for the analyses described above, the following experimental setup is recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for small organic molecules and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-defined.[28]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Acquisition Time (AQ): ~3-4 seconds.[29]
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Acquisition Time (AQ): ~1.5-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 (or more, depending on concentration).
-
Spectral Width (SW): 0-220 ppm.[11]
-
-
2D Experiments (COSY, HSQC, HMBC, NOESY):
-
Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC, gNOESY).
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
For HMBC, set the long-range coupling delay to optimize for J-couplings of 4-8 Hz to observe 2-3 bond correlations.
-
For NOESY, use a mixing time of 500-800 ms for a small molecule of this size.
-
Conclusion
This guide provides a detailed, predictive framework for the complete NMR spectral assignment of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. By systematically analyzing the expected chemical shifts and coupling patterns in 1D spectra and strategically employing a suite of 2D NMR experiments, an unambiguous structural elucidation can be achieved. The workflow and predictive data presented herein serve as a robust starting point for any scientist tasked with the characterization of this molecule or structurally related compounds, underscoring the power of modern NMR spectroscopy as a cornerstone of chemical analysis.
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